N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(2)12-25(23,24)17-8-10-20(11-9-17)18(22)15-4-6-16(7-5-15)19-14(3)21/h4-7,13,17H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUUNSRANCWVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
Piperidine reacts with isobutylsulfonyl chloride under basic conditions to form 4-(isobutylsulfonyl)piperidine. Optimal conditions involve:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Temperature : 0°C to room temperature (20–25°C).
- Reaction Time : 6–12 hours.
Representative Procedure :
- Dissolve piperidine (1.0 equiv) and TEA (2.5 equiv) in DCM.
- Add isobutylsulfonyl chloride (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 8 hours.
- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 75–85% (reported for analogous sulfonylation reactions).
Preparation of 4-Aminophenylacetamide
Acetylation of 4-Nitroaniline
4-Nitroaniline undergoes acetylation followed by reduction to yield 4-aminophenylacetamide:
- Acetylation : Treat 4-nitroaniline with acetic anhydride in acetic acid (80°C, 2 hours).
- Reduction : Hydrogenate the nitro group using H₂/Pd-C in ethanol to obtain 4-aminophenylacetamide.
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃CO), 6.52 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 10.21 (s, 1H, NH).
Coupling of Piperidine and Phenyl Units
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid derivative of 4-(isobutylsulfonyl)piperidine reacts with 4-aminophenylacetamide using EDCI/HOBt:
- Activation : Stir 4-(isobutylsulfonyl)piperidine-1-carboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in dry acetonitrile (30 minutes).
- Coupling : Add 4-aminophenylacetamide (1.2 equiv) and stir at room temperature for 12–18 hours.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Coupling Agent | EDCI/HOBt |
| Temperature | 25°C |
| Yield | 68–72% |
Characterization :
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
- LC-MS : m/z 430.6 [M+H]⁺ (calculated for C₂₂H₃₀N₄O₃S).
Alternative Synthetic Routes
Ullmann-Type Coupling for Sterically Hindered Systems
For challenging couplings, copper-catalyzed Ullmann reactions enable C–N bond formation between aryl halides and amines:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Procedure : Mix reagents in DMF, irradiate at 100°C for 20 minutes.
- Advantage : 85% yield achieved in <30 minutes.
Purification and Analytical Considerations
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water (1:1) yields high-purity crystals suitable for X-ray diffraction.
Challenges and Mitigation Strategies
- Steric Hindrance : The isobutylsulfonyl group impedes coupling efficiency. Mitigated by using excess EDCI (2.0 equiv) and prolonged reaction times.
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during amide formation.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors to improve heat/mass transfer:
- Flow Rate : 5 mL/min.
- Residence Time : 10 minutes.
- Productivity : 1.2 kg/day.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that small molecule inhibitors targeting specific pathways can lead to significant reductions in tumor growth.
Case Study:
A study published in Nature Reviews Cancer highlighted the effectiveness of sulfonamide derivatives in inhibiting tumor growth in xenograft models. The compound's ability to modulate kinase activity suggests a mechanism that could be leveraged for therapeutic purposes against cancers resistant to conventional treatments .
Neurological Disorders
This compound may also play a role in treating neurological disorders, particularly due to its influence on neuroprotective pathways. Compounds that affect neuroinflammation and neuronal survival are crucial in managing diseases like Alzheimer's and Parkinson's.
Research Findings:
A recent publication detailed how similar compounds could inhibit neuroinflammatory responses, providing a protective effect on neuronal cells. This suggests that further investigation into this compound could yield promising results for neurodegenerative conditions .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, potentially impacting cell signaling pathways involved in cancer proliferation.
- Anti-inflammatory Properties : Its sulfonamide group is known for conferring anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the N-phenylacetamide class, which includes derivatives with diverse substituents influencing bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison
Pharmacological and Mechanistic Insights
- Sulfonamide Derivatives (Compounds 35, 37): These analogs exhibit significant analgesic and anti-hypernociceptive activities, likely mediated through cyclooxygenase (COX) inhibition or modulation of inflammatory mediators. The piperazine/piperidine sulfonamide groups enhance solubility and receptor binding compared to simpler acetamides .
- Paracetamol: A benchmark analgesic, paracetamol lacks anti-inflammatory activity due to its minimal COX-2 inhibition. Its 4-hydroxyl group is critical for metabolism into the active metabolite AM404, which modulates cannabinoid receptors .
- Chlorinated Derivatives (Compounds 4–6) : Chlorine substituents on the phenyl ring (e.g., 3-chloro, 2,5-dichloro) may alter metabolic stability or toxicity profiles compared to paracetamol, though their clinical relevance remains underexplored .
Structure-Activity Relationships (SAR)
- Sulfonamide vs. Hydroxyl Groups : Sulfonamide-containing derivatives (e.g., Compound 35) show broader anti-inflammatory activity than paracetamol, suggesting that bulkier, polar substituents enhance COX-2 affinity.
- Piperidine/Piperazine Moieties : These rings improve membrane permeability and target engagement. For example, the isobutylsulfonyl group in the target compound may confer prolonged half-life due to increased lipophilicity.
Clinical and Developmental Status
- Target Compound: No clinical data are available, but its structural complexity positions it as a candidate for preclinical evaluation in inflammatory or neuropathic pain models.
- Sulfonamide Analogs : Compound 35 has demonstrated efficacy in animal models, warranting further investigation for opioid-sparing analgesia .
- Paracetamol Derivatives: Chlorinated variants (Compounds 4–6) represent novel metabolites or degradation products, highlighting the need for toxicity studies .
Biological Activity
N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 367.5 g/mol
- CAS Number : 1796969-69-1
This compound features a piperidine ring, which is a common motif in many biologically active compounds, contributing to its interaction with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
Pharmacological Effects
The pharmacological evaluation of the compound has shown promise in several areas:
- Analgesic Effects : Preliminary studies suggest that this compound may offer pain relief comparable to standard analgesics like morphine. Further investigations are warranted to establish its efficacy and safety profile .
- Cytotoxicity : In vitro studies have indicated that certain piperidine derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Analgesic Activity Assessment
In a study involving various piperidine derivatives, compounds similar to this compound were evaluated for their analgesic properties. The results indicated significant pain relief in animal models, attributed to serotonin receptor modulation .
Case Study 2: CYP11A1 Inhibition
A patent documented the synthesis and evaluation of pyran derivatives as CYP11A1 inhibitors. The findings highlighted the potential of these compounds in managing conditions associated with steroid hormone imbalances . Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable inhibition.
Summary of Biological Activities
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N-(4-(4-(isobutylsulfonyl)piperidine-1-carbonyl)phenyl)acetamide?
A1. Synthesis optimization involves:
- Stepwise functionalization : Introduce the isobutylsulfonyl group to piperidine prior to coupling with the phenylacetamide core to avoid steric hindrance .
- Catalyst selection : Use mild bases (e.g., K₂CO₃) to minimize side reactions during sulfonylation and amide bond formation .
- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity, verified via HPLC and NMR .
Q. Q2. How is structural integrity confirmed post-synthesis?
A2. Standard analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR to validate proton environments (e.g., piperidine CH₂ groups at δ ~2.5–3.5 ppm) and carbonyl resonance (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 435.18) .
- IR spectroscopy : Key stretches for sulfonyl (S=O at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
Advanced Research Questions
Q. Q3. How can contradictory data on biological activity be resolved for this compound?
A3. Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Differences in buffer pH or ATP concentration can alter enzyme inhibition kinetics. Standardize protocols using validated kits (e.g., ADP-Glo™) .
- Structural analogs : Compare with derivatives (e.g., replacing isobutylsulfonyl with tosyl groups) to isolate SAR trends. Computational docking (AutoDock Vina) can predict binding affinity shifts due to substituent bulk .
Q. Q4. What experimental designs are recommended to study its mechanism of action?
A4. A multi-modal approach is critical:
- Cellular assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .
- Target engagement : Use SPR (surface plasmon resonance) to quantify binding kinetics to suspected targets (e.g., PI3Kγ or HDAC6) .
- Metabolic profiling : LC-MS-based metabolomics to identify pathway disruptions (e.g., TCA cycle intermediates) .
Q. Q5. How can solubility challenges be addressed in formulation studies?
A5. Strategies include:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release, validated via dialysis membrane diffusion studies .
Data Analysis & Methodological Challenges
Q. Q6. What statistical methods are suitable for analyzing dose-response relationships?
A6. Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope) for IC₅₀ determination. Assess goodness-of-fit via R² (>0.95) and compare models (e.g., Hill vs. Logit) using AICc . For outliers, apply Grubbs’ test (α=0.05) .
Q. Q7. How can off-target effects be minimized in enzyme inhibition assays?
A7. Mitigation strategies:
- Counter-screening : Test against related enzymes (e.g., PI3K isoforms α/β/δ if targeting PI3Kγ) .
- Covalent modifiers : Introduce photoaffinity probes (e.g., diazirine tags) to confirm direct binding via UV crosslinking and MS/MS .
Structural & Functional Insights
Q. Q8. What computational tools predict the compound’s interaction with lipid bilayers?
A8. Use molecular dynamics (GROMACS) with CHARMM36 force field to simulate membrane permeability. Analyze free energy profiles (PMF) for translocation across POPC bilayers .
Q. Q9. How does the isobutylsulfonyl group influence pharmacokinetics?
A9. The group enhances:
- Metabolic stability : Resistance to CYP3A4-mediated oxidation due to steric shielding .
- Plasma protein binding : Predicted via QSAR models (SwissADME) to assess albumin affinity .
Reproducibility & Validation
Q. Q10. What steps ensure reproducibility in SAR studies?
A10. Critical measures:
- Batch consistency : Use LC-MS to verify compound purity across synthetic batches .
- Positive controls : Include reference inhibitors (e.g., Wortmannin for PI3K assays) to normalize inter-experiment variability .
- Data transparency : Share raw spectra and assay plates via repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
